
Spectroscopic Data of Aquilarone B: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aquilarone B

Cat. No.: B15138869 Get Quote

Disclaimer: Despite a comprehensive search of available scientific literature and databases, the

primary publication detailing the full spectroscopic data for Aquilarone B could not be

accessed. Therefore, this guide provides a representative overview of the expected

spectroscopic data (NMR, MS, and IR) and methodologies for a 2-(2-phenylethyl)chromone

derivative of this nature, based on data from closely related analogues isolated from Aquilaria

species. The presented data should be considered illustrative for this class of compounds.

Aquilarone B is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from the

resinous heartwood of Aquilaria sinensis (Lour.) Spreng.[1] Structurally, it belongs to a class of

compounds that are characteristic of agarwood and are of significant interest to researchers in

natural product chemistry and drug discovery due to their potential biological activities. The

elucidation of the precise structure of Aquilarone B, like other novel natural products, relies on

a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This technical guide presents the anticipated spectroscopic data for Aquilarone B in a

structured format, details the typical experimental protocols for acquiring such data, and

provides a visual workflow for the spectroscopic analysis of a novel natural product.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for Aquilarone
B.
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NMR Spectroscopic Data
Table 1: Representative ¹H and ¹³C NMR Data for a 2-(2-phenylethyl)chromone Scaffold (in

CDCl₃)

Position
Representative ¹³C NMR
(δc, ppm)

Representative ¹H NMR
(δH, ppm, Multiplicity, J in
Hz)

2 ~164.0 -

3 ~112.0 ~6.10 (s)

4 ~178.0 -

4a ~117.0 -

5 ~126.0 ~7.95 (dd, 8.0, 1.5)

6 ~125.5 ~7.40 (m)

7 ~134.0 ~7.65 (m)

8 ~118.0 ~7.45 (d, 8.5)

8a ~156.0 -

α ~35.0 ~3.05 (t, 7.0)

β ~30.0 ~2.90 (t, 7.0)

1' ~140.0 -

2' ~129.0 ~7.20-7.35 (m)

3' ~128.5 ~7.20-7.35 (m)

4' ~126.5 ~7.20-7.35 (m)

5' ~128.5 ~7.20-7.35 (m)

6' ~129.0 ~7.20-7.35 (m)

Note: The actual chemical shifts for Aquilarone B will be influenced by the specific substitution

pattern on the chromone and phenyl rings.
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Mass Spectrometry (MS) Data
Table 2: Representative High-Resolution Mass Spectrometry (HRESIMS) Data

Parameter Value

Molecular Formula C₁₇H₁₈O₆

Molecular Weight 318.32 g/mol

Ionization Mode ESI+

Observed [M+H]⁺ m/z 319.118x

Calculated [M+H]⁺ m/z 319.1176

Observed [M+Na]⁺ m/z 341.100x

Calculated [M+Na]⁺ m/z 341.0996

Note: The high-resolution mass data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopic Data
Table 3: Representative Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad
O-H stretching (hydroxyl

groups)

~3050 Medium Aromatic C-H stretching

~2925, ~2850 Medium Aliphatic C-H stretching

~1635 Strong C=O stretching (γ-pyrone)

~1610, ~1580, ~1450 Medium-Strong Aromatic C=C stretching

~1250 Medium C-O stretching (aryl ether)

~830, ~750 Strong
C-H out-of-plane bending

(aromatic substitution)
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Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of a

novel 2-(2-phenylethyl)chromone like Aquilarone B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer

operating at a proton frequency of 400 MHz or higher.

Sample Preparation: A few milligrams of the purified compound are dissolved in an

appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR

tube.

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical

shifts, multiplicities, and coupling constants of the hydrogen atoms.

¹³C NMR: Carbon-13 NMR spectra are recorded to identify the number and types of carbon

atoms in the molecule.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation), are essential for establishing the connectivity between protons and

carbons, and thus for assembling the complete molecular structure.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra are typically obtained using a quadrupole

time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI)

source.

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or

acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode

to detect protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated
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molecules [M-H]⁻. The high resolution and mass accuracy of the instrument allow for the

determination of the elemental composition of the parent ion.

Infrared (IR) Spectroscopy
Instrumentation: IR spectra are commonly recorded on a Fourier-transform infrared (FTIR)

spectrometer.

Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be

prepared as a KBr pellet.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The

resulting spectrum provides information about the presence of specific functional groups in

the molecule based on their characteristic absorption frequencies.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the isolation and spectroscopic

characterization of a novel natural product like Aquilarone B.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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